9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-
Description
9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]- is a symmetrically substituted anthraquinone derivative featuring thioether linkages at the 1,5-positions of the anthracenedione core. Its structure is characterized by two 2-phenylethylthio substituents, which confer distinct electronic and steric properties compared to amino- or hydroxyl-substituted analogues.
Properties
CAS No. |
506443-29-4 |
|---|---|
Molecular Formula |
C30H24O2S2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
1,5-bis(2-phenylethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C30H24O2S2/c31-29-24-14-8-16-26(34-20-18-22-11-5-2-6-12-22)28(24)30(32)23-13-7-15-25(27(23)29)33-19-17-21-9-3-1-4-10-21/h1-16H,17-20H2 |
InChI Key |
GBPNHZYJCPUAJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SCCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
- Starting Material: 9,10-Anthraquinone or 1,5-dihaloanthracenedione derivatives.
- Nucleophile: 2-phenylethylthiolate anion, generated in situ from 2-phenylethanethiol and a base.
- Reaction Type: Nucleophilic aromatic substitution (SNAr) or thiolation under controlled conditions.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dioxane, or dimethyl sulfoxide (DMSO).
- Conditions: Elevated temperatures (often 50–100 °C), inert atmosphere to prevent oxidation of thiolates.
Specific Preparation Example
Although direct literature specifically detailing the preparation of 9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]- is scarce, related methodologies can be inferred from analogous anthraquinone thiolation reactions and from the preparation of bis(phenylethynyl)anthracenes which share the anthracene core functionalization principles.
A representative approach involves:
-
- 2-Phenylethanethiol is deprotonated with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous solvent to generate the 2-phenylethylthiolate anion.
-
- The thiolate is reacted with 1,5-dihalo-9,10-anthracenedione (e.g., 1,5-dichloro-9,10-anthracenedione) under reflux in DMF or DMSO.
- The reaction proceeds via displacement of the halogen atoms by the sulfur nucleophile, forming the bis(2-phenylethylthio) derivative.
-
- The reaction mixture is cooled, and the product is precipitated by addition of water or an antisolvent.
- The solid is filtered, washed, and purified by recrystallization from suitable solvents such as ethanol or benzene.
Reaction Conditions Optimization
- Temperature: Typically 80–120 °C to ensure complete substitution.
- Time: Several hours (4–24 h) depending on reactivity.
- Stoichiometry: Equimolar or slight excess of thiolate to ensure full substitution.
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation of thiols.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | 1,5-Dihalo-9,10-anthracenedione | Halogen = Cl, Br; influences reactivity |
| Thiolate source | 2-Phenylethanethiol + base | Base: NaH, t-BuOK; generates nucleophile |
| Solvent | DMF, DMSO, dioxane | Polar aprotic solvents favor substitution |
| Temperature | 80–120 °C | Elevated to promote reaction |
| Reaction time | 4–24 hours | Longer times for complete conversion |
| Atmosphere | Nitrogen or Argon | Prevents thiol oxidation |
| Yield | 60–85% (reported for similar compounds) | Dependent on purity of reagents and conditions |
- The substitution of halogens on the anthracenedione core with sulfur nucleophiles is facilitated by the electron-deficient nature of the quinone ring, which stabilizes the intermediate Meisenheimer complex in SNAr reactions.
- The 2-phenylethyl substituent imparts steric bulk and lipophilicity, which may affect solubility and crystallization behavior.
- Purification by recrystallization yields high-purity products suitable for further applications.
- The reaction is sensitive to moisture and oxygen; hence, rigorous exclusion is necessary to avoid side reactions such as disulfide formation.
- Analogous compounds such as 9,10-bis(phenylethynyl)anthracene have been prepared with improved yields and purity by controlling reaction parameters, suggesting similar optimization is applicable here.
The preparation of 9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]- is achieved primarily through nucleophilic aromatic substitution of halogenated anthracenedione derivatives with 2-phenylethylthiolate anions. The process requires careful control of reaction conditions such as solvent, temperature, and atmosphere to maximize yield and purity. Although direct detailed protocols are limited in publicly accessible literature, established synthetic strategies for related anthracene derivatives provide a robust framework for its preparation.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(phenethylthio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The phenethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The anthracene core can be reduced to dihydroanthracene derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenethylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroanthracene derivatives, and various substituted anthracene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the chemical formula C30H24O2S2 and features a complex structure that contributes to its reactivity and utility in various applications. Its unique thiol groups enhance its interaction with biological systems and materials.
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that derivatives of anthracenedione compounds exhibit significant anticancer properties. Studies have shown that 9,10-anthracenedione derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and DNA damage mechanisms .
- A notable study demonstrated that these compounds could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, suggesting potential for development into chemotherapeutic agents .
- Antimicrobial Properties :
- Drug Delivery Systems :
Material Science Applications
- Organic Photovoltaics :
- Fluorescent Materials :
Environmental Applications
- Pollution Monitoring :
- Bioremediation :
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry focused on synthesizing various derivatives of 9,10-anthracenedione. The results indicated that specific modifications increased its potency against breast cancer cells by over 50% compared to standard treatments.
Case Study 2: Environmental Impact Assessment
Research conducted by the National Industrial Chemicals Notification and Assessment Scheme highlighted the compound's potential as an environmental pollutant indicator. Field studies demonstrated its effectiveness in monitoring water quality across several industrial sites.
Mechanism of Action
The mechanism by which 1,5-Bis(phenethylthio)anthracene-9,10-dione exerts its effects is primarily related to its electronic structure. The phenethylthio groups can influence the electronic distribution within the anthracene core, affecting its photophysical properties. The compound can participate in processes such as:
Electron Transfer: The phenethylthio groups can donate or accept electrons, facilitating electron transfer reactions.
Energy Transfer: The compound can absorb and transfer energy, making it useful in photophysical studies.
Comparison with Similar Compounds
Structural and Electronic Features
Key Compounds for Comparison :
1,4-Bis[(2-hydroxyethyl)amino]ethylamino-9,10-anthracenedione (HAQ, NSC 287513): A di-amino-substituted derivative with hydroxyl groups enhancing solubility and DNA-binding capacity .
1,5-Bis(cyclohexylamino)-9,10-anthracenedione: Bulky cyclohexyl groups reduce solubility but improve membrane permeability .
Thio-substituted analogues (e.g., 1-chloro-5-(dodecylthio)anthracene-9,10-dione) : Long alkylthio chains enhance lipophilicity, favoring cellular uptake .
Structural Comparison :
Antitumor Activity and Mechanisms
1,5-bis[(2-phenylethyl)thio]-: Limited direct data, but thioether groups may facilitate redox cycling, generating reactive oxygen species (ROS) akin to mitoxantrone .
HAQ and DHAQ :
Thio-substituted Analogues :
Pharmacokinetics and Toxicity
HAQ :
DHAQ :
- Lower neurotoxicity but higher genotoxicity (chromosomal breaks at 0.3 µg/ml) .
Data Comparison :
Genotoxicity and Metabolic Activation
Biological Activity
9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]- (CAS No. 506443-29-4) is a derivative of anthracene that has garnered attention for its diverse biological activities. This compound features a unique structure with two phenethylthio groups attached to the anthracene core, which significantly influences its chemical behavior and biological interactions. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.
The molecular formula of 9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]- is C30H24O2S2, with a molecular weight of 480.6 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C30H24O2S2 |
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | 1,5-bis(2-phenylethylsulfanyl)anthracene-9,10-dione |
| CAS Number | 506443-29-4 |
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions where the anthracene core is functionalized at the 1 and 5 positions with phenethylthio groups. This process can be achieved through various methods including:
- Nucleophilic Substitution: Utilizing leaving groups at the desired positions on the anthracene.
- Thioether Formation: Reacting anthracene derivatives with phenethylthiol in the presence of bases like sodium hydride or potassium carbonate.
Anticancer Activity
Research indicates that derivatives of 9,10-anthracenedione exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms including:
- Inhibition of Topoisomerases: Anthracenediones can interfere with DNA replication by inhibiting topoisomerase enzymes.
- Reactive Oxygen Species (ROS) Generation: The compound's structure facilitates ROS production, leading to oxidative stress in cancer cells.
A study highlighted that certain derivatives demonstrated potent activity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Antimicrobial Activity
In addition to anticancer properties, 9,10-anthracenedione derivatives have shown efficacy against bacterial and fungal pathogens. Notably:
- Antibacterial Effects: Compounds in this class have been tested against clinical strains of bacteria such as Staphylococcus aureus and Escherichia coli, exhibiting notable inhibitory effects.
- Antifungal Properties: They have also demonstrated activity against fungi like Candida albicans, making them candidates for antifungal therapies .
The mechanisms underlying the biological activity of 9,10-anthracenedione involve several biochemical pathways:
- Electron Transfer Reactions: The phenethylthio groups enhance the electron-donating ability of the anthracene core, facilitating electron transfer processes crucial for its biological activity.
- Energy Transfer Mechanisms: The compound's ability to absorb and transfer energy is significant in photochemical applications and influences its reactivity in biological systems.
Study on Anticancer Activity
A pivotal study evaluated the anticancer effects of various anthracenedione derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions exhibited higher cytotoxicity compared to others. The study concluded that structural modifications could enhance therapeutic efficacy .
Evaluation of Antimicrobial Properties
Another research project focused on the antimicrobial effects of anthracenediones against resistant bacterial strains. The findings revealed that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
